

Initial Clinical Trial Data for Glimy: A Technical Overview

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Compound of Interest

Compound Name: *Glimy*

Cat. No.: *B15185027*

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Introduction

Glimy is an investigational small molecule inhibitor targeting the aberrant kinase activity of the hypothetical protein Kinase-Associated Protein 1 (KAP1) in specific oncological indications. Overexpression and constitutive activation of KAP1 have been implicated in the downstream proliferation and survival of various cancer cell lines. This document summarizes the key findings from the initial Phase I clinical trial (GLM-001), focusing on safety, tolerability, pharmacokinetics, and preliminary efficacy signals.

Quantitative Data Summary

The following tables summarize the quantitative data from the GLM-001 trial.

Table 1: Patient Demographics and Baseline Characteristics (N=30)

Characteristic	Value
Median Age (Range), years	62 (45-78)
Sex, n (%)	
Male	18 (60%)
Female	12 (40%)
ECOG Performance Status, n (%)	
0	10 (33.3%)
1	20 (66.7%)
Prior Lines of Therapy, median (range)	3 (2-5)

Table 2: Pharmacokinetic Parameters of **Glimy** (Single Ascending Dose)

Dose Level (mg)	Cmax (ng/mL)	Tmax (hr)	AUC (ng·h/mL)	t½ (hr)
100	250 ± 45	1.5	1800 ± 210	8.2
200	510 ± 62	1.8	3900 ± 350	8.5
400	980 ± 98	2.0	8100 ± 540	8.3
800	1850 ± 210	2.1	16500 ± 1100	8.6

Table 3: Summary of Treatment-Emergent Adverse Events (TEAEs) (N=30)

Adverse Event	Grade 1-2, n (%)	Grade 3, n (%)	Grade 4, n (%)
Nausea	12 (40%)	2 (6.7%)	0 (0%)
Fatigue	10 (33.3%)	1 (3.3%)	0 (0%)
Diarrhea	8 (26.7%)	0 (0%)	0 (0%)
Anemia	5 (16.7%)	2 (6.7%)	0 (0%)
Neutropenia	3 (10%)	1 (3.3%)	0 (0%)

Experimental Protocols

Study Design and Patient Population

The GLM-001 trial was a multicenter, open-label, single ascending dose (SAD) and multiple ascending dose (MAD) Phase I study. Eligible patients were adults with histologically confirmed advanced solid tumors who had exhausted standard therapeutic options. Patients were required to have an Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.

Pharmacokinetic (PK) Analysis

Serial blood samples were collected at pre-defined time points pre- and post-**Glimy** administration. Plasma concentrations of **Glimy** were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. PK parameters, including C_{max}, T_{max}, AUC, and half-life (t_{1/2}), were calculated using non-compartmental analysis with Phoenix WinNonlin software.

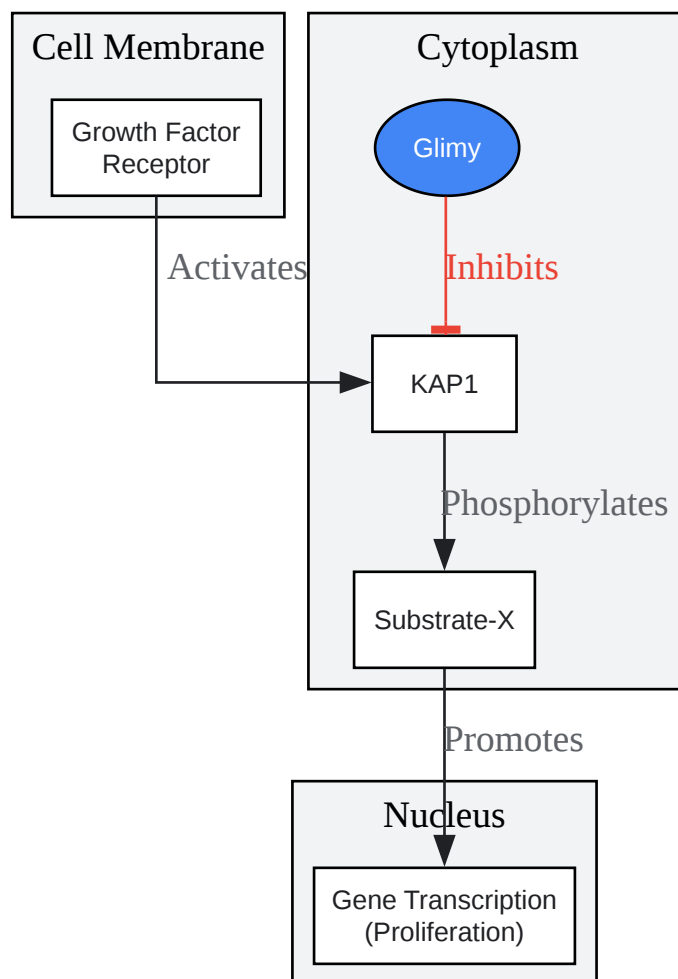
Pharmacodynamic (PD) Biomarker Analysis

Paired tumor biopsies were obtained at baseline and on Day 15 of the first treatment cycle. Phosphorylation of the direct downstream substrate of KAP1, Substrate-X (pSubX), was measured by immunohistochemistry (IHC). The H-score was calculated for pSubX expression levels to quantify target engagement.

Visualizations

Glimy's Proposed Signaling Pathway

The following diagram illustrates the hypothesized mechanism of action for **Glimy** in inhibiting the KAP1 signaling pathway, which leads to a downstream decrease in cellular proliferation.



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Caption: Proposed mechanism of **Glimy** inhibiting the KAP1 signaling cascade.

Pharmacokinetic Sample Collection Workflow

This diagram outlines the workflow for collecting and processing blood samples for pharmacokinetic analysis in the GLM-001 trial.

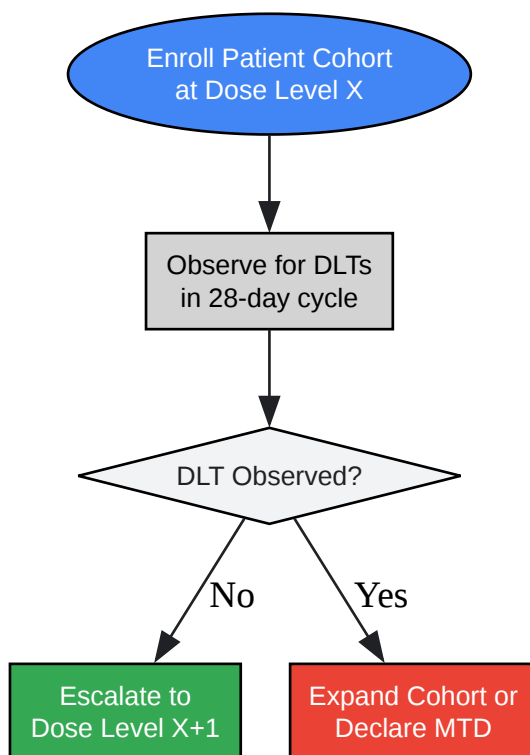


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Caption: Workflow for pharmacokinetic sample collection and analysis.

Logical Relationship of Dose Escalation and Safety

The following diagram illustrates the decision-making logic for dose escalation based on the observation of dose-limiting toxicities (DLTs).



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Caption: Decision logic for dose escalation in the GLM-001 trial.

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